15-Oxopuupehenol
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Overview
Description
15-Oxopuupehenol is a natural product found in Hyrtios with data available.
Scientific Research Applications
Synthesis and Structure Elucidation
- Asymmetric Synthesis : 15-Oxopuupehenol's structure was a subject of research, leading to its asymmetric synthesis from R-(-)-carvone using Suzuki carbonylative coupling and KOH promoted intramolecular cyclization, contributing to the understanding of its molecular structure (Song et al., 2020).
- Synthesis from Sclarelide : Another study achieved an economical synthesis of this compound from (+)-sclarelide, using palladium catalyzed reactions, highlighting the compound's chemical accessibility and potential for large-scale production (Cheng et al., 2021).
- Approach to Sesquiterpene-Phenol Compounds : A method to construct the polycyclic ring system of this compound, important in antimalarial research, was developed. This involved a manganese(III) acetate-mediated radical cyclisation reaction, demonstrating an efficient synthetic route (Crombie et al., 2001).
Biological and Pharmacological Research
- Antitumor and Antimalarial Properties : The first enantiospecific synthesis of this compound was achieved, which is significant for its antitumor and antimalarial properties. This synthesis provided a foundation for further pharmacological exploration of these bioactivities (Alvarez-Manzaneda et al., 2005).
- Synthetic Compound Comparison : The synthesis of the putative structure of 15-oxopuupehenoic acid from commercial (-)-sclareol revealed discrepancies between the synthetic and natural compounds, pointing towards the need for structure revision and further study on the natural product (Boulifa et al., 2014).
- Tetracyclic Nucleus Assembly : A study on assembling the tetracyclic nucleus of this compound showcased a stereoselective method involving a 6-endo-trig cyclisation, contributing to the understanding of the compound's complex structure and potential medicinal applications (Pritchard et al., 2008).
Properties
Molecular Formula |
C21H28O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4aS,6aS,12aR,12bS)-9,10-dihydroxy-4,4,6a,12b-tetramethyl-2,3,4a,5,6,12a-hexahydro-1H-benzo[a]xanthen-12-one |
InChI |
InChI=1S/C21H28O4/c1-19(2)7-5-8-20(3)16(19)6-9-21(4)18(20)17(24)12-10-13(22)14(23)11-15(12)25-21/h10-11,16,18,22-23H,5-9H2,1-4H3/t16-,18+,20-,21-/m0/s1 |
InChI Key |
UVKYMKMZOUXEAN-OFCAXSSNSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C(=O)C4=CC(=C(C=C4O3)O)O)C)(C)C |
SMILES |
CC1(CCCC2(C1CCC3(C2C(=O)C4=CC(=C(C=C4O3)O)O)C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2C(=O)C4=CC(=C(C=C4O3)O)O)C)C)C |
Synonyms |
(-)-15-oxopuupehenol 15-oxopuupehenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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